

# Introduction: The Strategic Value of a Versatile Pyridine Scaffold

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## Compound of Interest

Compound Name: *5-Bromo-2-methylnicotinonitrile*

Cat. No.: *B1523716*

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In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone for the development of novel therapeutics.<sup>[1]</sup> Its derivatives are integral to a vast array of biologically active molecules. Among these, **5-Bromo-2-methylnicotinonitrile** emerges as a particularly valuable building block. Its structure is strategically functionalized with a bromine atom, a nitrile group, and a methyl substituent on the pyridine core. This arrangement provides a versatile platform for synthetic chemists to construct complex molecular architectures.<sup>[1]</sup> The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the nitrile group offers a pathway to amides, carboxylic acids, or amines, and the methyl group provides steric and electronic modulation. This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this key intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

## Part 1: Physicochemical and Spectroscopic Profile

The fundamental characteristics of **5-Bromo-2-methylnicotinonitrile** are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.

Property	Value	Reference
CAS Number	956276-47-4	[2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	[3]
Molecular Weight	197.03 g/mol	[2][3]
Purity	Typically ≥95%	[3]
Synonym	5-Bromo-2-methylpyridine-3-carbonitrile	

While detailed, verified spectroscopic data is not publicly compiled, one can predict the key features based on its structure:

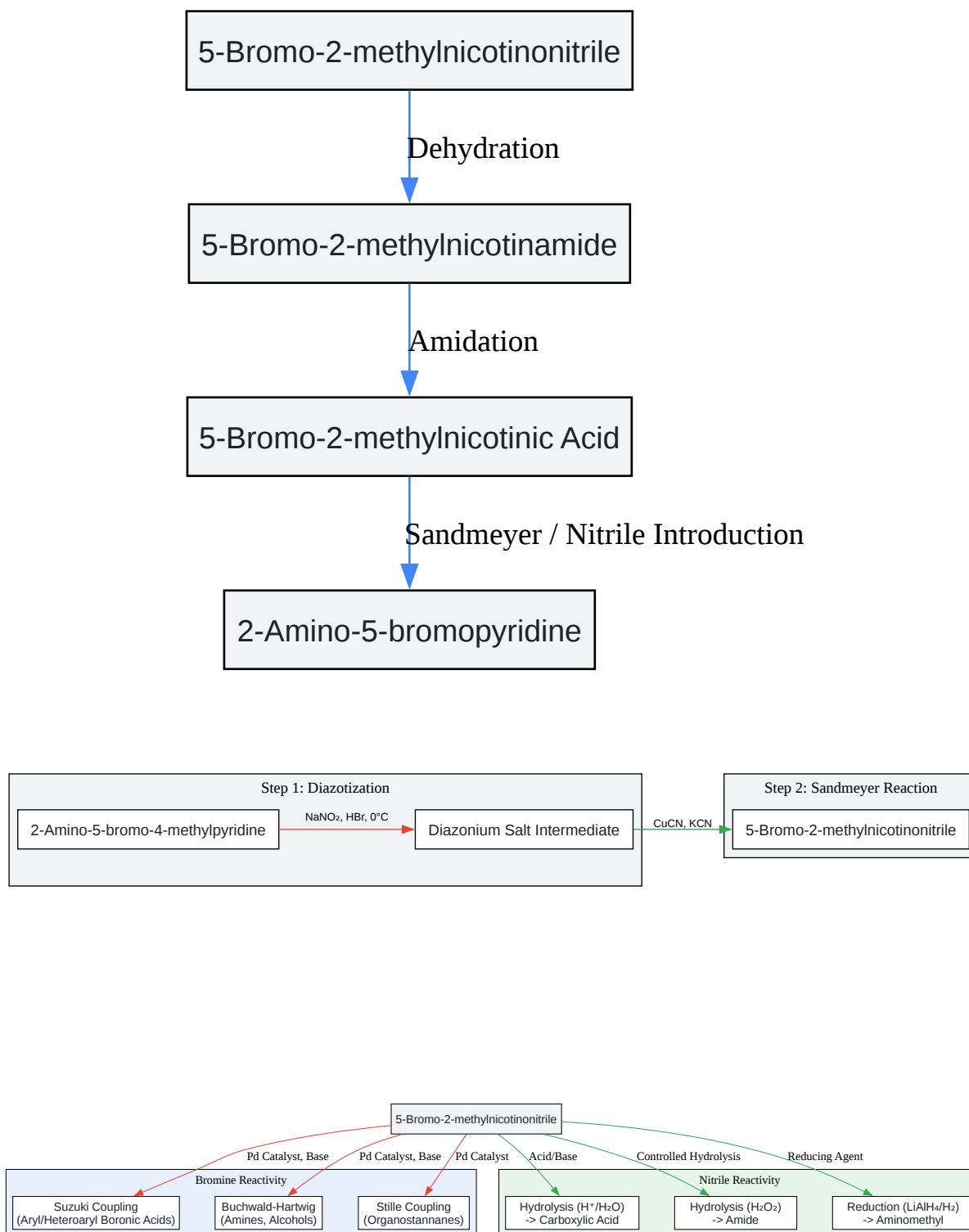
- <sup>1</sup>H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group's protons.
- <sup>13</sup>C NMR: Resonances for the five carbons of the pyridine ring (four aromatic, one nitrile-bearing), the methyl carbon, and the nitrile carbon.
- IR Spectroscopy: A characteristic sharp peak around 2220-2260 cm<sup>-1</sup> for the C≡N stretch.

## Part 2: Synthesis and Mechanistic Considerations

While a specific, published synthesis for **5-Bromo-2-methylnicotinonitrile** is not readily available, a plausible and efficient synthetic route can be designed based on established transformations of pyridine derivatives. A logical retrosynthetic approach would start from a more common precursor, such as 2-amino-5-bromopyridine or 2-methyl-5-bromopyridine.

## Proposed Retrosynthetic Pathway

The following diagram illustrates a logical retrosynthetic analysis, breaking down the target molecule into simpler, more readily available starting materials.



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